3-(4-Methylphenyl)adamantane-1-carboxylic acid
Overview
Description
“3-(4-Methylphenyl)adamantane-1-carboxylic acid” is a chemical compound with the CAS Number: 56531-69-2 . It has a molecular weight of 270.37 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-methylphenyl)-1-adamantanecarboxylic acid . The InChI code is 1S/C18H22O2/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)16(19)20/h2-5,13-14H,6-11H2,1H3,(H,19,20) .Physical And Chemical Properties Analysis
The compound has a melting point of 175-177°C . It is a powder at room temperature .Scientific Research Applications
Polymer Synthesis and Characterization
Adamantane-containing polyamide-imides (PAIs) were synthesized from a new diimide-dicarboxylic acid containing adamantyl groups. These PAIs exhibited high thermal stability, amorphous nature, and formed transparent, flexible films with notable tensile strength and modulus, showcasing their potential in high-performance material applications (Liaw & Liaw, 2001).
Metal-Organic Frameworks (MOFs)
Adamantane derivatives have been used in the design of mixed-ligand copper(II) metal-organic frameworks (MOFs), demonstrating unique configurations and strong antiferromagnetic interactions. These findings suggest adamantane-based MOFs as potential materials for magnetic and catalytic applications (Senchyk et al., 2013).
Antimicrobial Activity
N′-Heteroarylidene-1-adamantylcarbohydrazides and adamantane-derived oxadiazolines showed potent antimicrobial activity against a range of bacteria and yeast-like fungi, indicating their potential as novel antimicrobial agents (El-Emam et al., 2012).
Atomic Force Microscopy (AFM)
Nanoscale adamantane derivatives designed for AFM applications were synthesized, demonstrating their utility as chemically well-defined objects for calibrating AFM tips, thus advancing nanoscale imaging and measurement techniques (Li et al., 2003).
Catalysis
A MoVI oxide organic hybrid decorated by adamantane-1-carboxylic acid demonstrated reversible catalytic behavior in various oxidation reactions, showcasing the potential of adamantane derivatives in catalysis by combining the advantages of both homogeneous and heterogeneous catalysts (Lysenko et al., 2019).
Fluorinated Adamantanes
The synthesis and study of fluoroadamantane derivatives revealed their impact on structural and physicochemical properties, hinting at their utility in the design of medicinal therapeutics due to altered acidity, lipophilicity, and electronic effects (Jasys et al., 2000).
Safety And Hazards
Future Directions
While specific future directions for “3-(4-Methylphenyl)adamantane-1-carboxylic acid” are not available, it’s worth noting that adamantane-based compounds are being explored for various applications. For instance, 1-Adamantanecarboxylic acid has been used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt 3 nanoparticles and porous platinum nanoparticles . It has also been used as an additive in polycondensation reactions to yield conjugated polymers as possible optoelectronic materials .
properties
IUPAC Name |
3-(4-methylphenyl)adamantane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)16(19)20/h2-5,13-14H,6-11H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPMIBVQZDSYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971979 | |
Record name | 3-(4-Methylphenyl)adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)adamantane-1-carboxylic acid | |
CAS RN |
56531-69-2 | |
Record name | 3-Adamantanecarboxylic acid, 1-(p-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Methylphenyl)adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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